N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a quinoxaline ring, a piperidine ring, and a substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Ring: Starting from an appropriate benzene derivative, the quinoxaline ring can be synthesized through a condensation reaction with a diamine.
Substitution on the Phenyl Ring:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the quinoxaline derivative with the piperidine carboxamide under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction may produce piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- N-(3-chloro-4-fluorophenyl)-1-(3-propoxyphenyl)piperidine-3-carboxamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the specific combination of its functional groups and the presence of both quinoxaline and piperidine rings. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H24ClFN4O2 |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H24ClFN4O2/c1-2-12-31-23-21(27-19-7-3-4-8-20(19)28-23)29-11-5-6-15(14-29)22(30)26-16-9-10-18(25)17(24)13-16/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,26,30) |
InChI Key |
KATSPWMDYAOCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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